2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene
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Overview
Description
2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene is an organic compound that features a benzene ring substituted with a methoxybenzyloxy group, a bromine atom, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-chlorobenzene and 4-methoxybenzyl alcohol.
Formation of Intermediate: The 4-methoxybenzyl alcohol is first converted to 4-methoxybenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The intermediate 4-methoxybenzyl chloride is then reacted with 4-bromo-1-chlorobenzene in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxybenzyloxy group can enhance binding affinity to certain proteins, while the halogen atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chlorobenzene: Lacks the methoxybenzyloxy group, making it less versatile in certain applications.
4-Methoxybenzyloxybenzene:
2-((4-Methoxybenzyloxy)methyl)benzene: Lacks the bromine and chlorine atoms, affecting its chemical behavior and uses.
Uniqueness
2-((4-Methoxybenzyloxy)methyl)-4-bromo-1-chlorobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO2/c1-18-14-5-2-11(3-6-14)9-19-10-12-8-13(16)4-7-15(12)17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMAQVCEDCAXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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